molecular formula C12H21NO3 B2998775 tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1192688-51-9

tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B2998775
M. Wt: 227.304
InChI Key: GMAGWSPHCFZKPN-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a complex organic molecule. It contains a tert-butyl group, a hydroxymethyl group, and a carboxylate ester group. The presence of these functional groups suggests that it might be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It appears to have a bicyclic structure, with a three-membered aziridine ring fused to a seven-membered heptane ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The ester group could undergo hydrolysis or transesterification, while the aziridine ring could be opened by nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polar carboxylate ester group, while its reactivity would be influenced by the strained aziridine ring .

Scientific Research Applications

Synthesis and Molecular Structure

  • Scalable Synthesis of Enantiomerically Pure Compounds An efficient, scalable synthesis route for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed. This method starts from commercially available chiral lactone and involves an epimerization/hydrolysis step for the undesired diastereoisomer, significantly improving yield and simplifying purification (Maton et al., 2010).

  • Structural Studies and Synthesis Methods The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using techniques like 1H NMR spectroscopy and X-ray diffraction analysis. This compound, synthesized via intramolecular lactonization, has a bicyclo[2.2.2]octane structure with lactone and piperidine rings, showing the potential of this chemical for creating complex molecular architectures (Moriguchi et al., 2014).

  • Synthesis of Piperidine Derivatives Tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate underwent intramolecular nucleophilic opening, leading to tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate. This synthesis pathway demonstrates the versatility of the compound in producing novel piperidine derivatives, which are significant in medicinal chemistry (Moskalenko & Boev, 2014).

Amino Acid Derivatives and Medicinal Chemistry

  • Building Blocks in Medicinal Chemistry The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid was explored, showing its potential as a valuable building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

  • Conformationally Constrained Amino Acids The synthesis of conformationally constrained 7-azabicycloheptane amino acids was reported, aiming to generate peptidomimetics for probing molecular conformations. This method showcases the use of tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate in synthesizing amino acid analogues (Campbell & Rapoport, 1996).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in the field of organic synthesis, where its unique structure and reactivity could be exploited to develop new synthetic methods .

properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(9,7-13)8-14/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAGWSPHCFZKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Citations

For This Compound
1
Citations
AV Tymtsunik, YM Ivon, IV Komarov… - Tetrahedron …, 2015 - Elsevier
The synthesis of both racemic and enantiomerically pure (1R,6S)-3,4-methanonipecotic acid, a cyclopropane-containing β-amino acid, which is a valuable building block for drug …
Number of citations: 1 www.sciencedirect.com

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